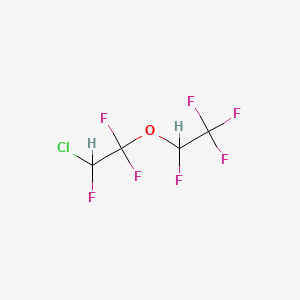
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and reactivity under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with tetrafluoroethylene in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, it can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form simpler fluorinated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products
Substitution Reactions: Products include various substituted fluorinated ethers.
Oxidation Reactions: Products include fluorinated carboxylic acids.
Reduction Reactions: Products include simpler fluorinated hydrocarbons.
Aplicaciones Científicas De Investigación
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex fluorinated compounds.
Biology: It is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: It is explored for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The pathways involved often include the modulation of fluorinated compound metabolism and the inhibition of specific enzymatic reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-aniline
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-acetophenone
Uniqueness
2-(2-Chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane is unique due to its high fluorine content, which imparts exceptional stability and reactivity. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
51410-31-2 |
|---|---|
Fórmula molecular |
C4H2ClF7O |
Peso molecular |
234.50 g/mol |
Nombre IUPAC |
2-(2-chloro-1,1,2-trifluoroethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C4H2ClF7O/c5-1(6)4(11,12)13-2(7)3(8,9)10/h1-2H |
Clave InChI |
NYSMRIRGQCSSPC-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(OC(C(F)Cl)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


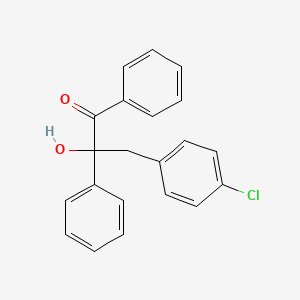


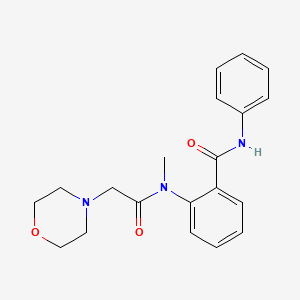
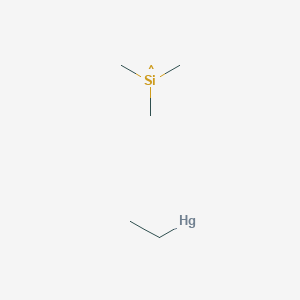
![1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene](/img/structure/B14647068.png)
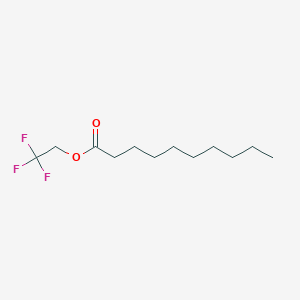
![3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B14647081.png)
![{4-[(2-Cyclohexylethyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14647082.png)
![1,3,4-Oxadiazole-2(3H)-thione, 5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B14647094.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14647098.png)
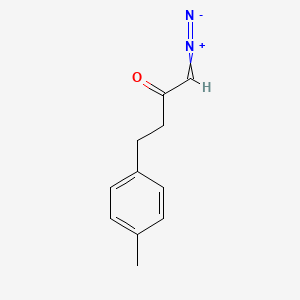
![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
